(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c19-17(26)18-21-23-24(22-18)13-5-3-12(4-6-13)20-16(25)8-2-11-1-7-14-15(9-11)28-10-27-14/h1-9H,10H2,(H2,19,26)(H,20,25)/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLPKDQDWMBTC-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic molecule that incorporates a benzo[d][1,3]dioxole moiety and a tetrazole ring. This combination suggests potential pharmacological applications due to the diverse biological activities associated with its structural components.
Structural Overview
The molecular formula for this compound is with a molecular weight of 442.46 g/mol. The structure features an acrylamide linkage and a carboxamide group, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.46 g/mol |
| Functional Groups | Benzo[d][1,3]dioxole, Tetrazole, Acrylamide |
Biological Activity
Research indicates that derivatives of tetrazoles and benzo[d][1,3]dioxoles exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds containing benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in similar compounds enhances their antimicrobial properties .
- Anticancer Properties : Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer (PC3). The mechanism often involves the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : Some tetrazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators in vitro .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes can lead to altered metabolic pathways.
- Receptor Modulation : Binding to cellular receptors may modulate signaling pathways involved in cell proliferation and apoptosis.
- DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various benzo[d][1,3]dioxole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that compounds with the dioxole moiety showed significant inhibition with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .
- Cytotoxicity Assays : In vitro tests on MCF-7 breast cancer cells revealed that certain derivatives induced apoptosis at concentrations as low as 25 µg/mL after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways .
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide typically involves the coupling of benzo[d][1,3]dioxole derivatives with tetrazole moieties. The process can be optimized through various reaction conditions to enhance yield and purity. Research has indicated that modifications in the synthesis pathway can lead to variations in biological activity, making it essential to refine these methods for specific applications.
Biological Activities
The compound demonstrates a range of biological activities, particularly in the following areas:
Antimicrobial Activity
Tetrazole compounds have been reported to exhibit significant antimicrobial properties. A study highlighted that related tetrazole derivatives showed effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Recent investigations into the anticancer potential of tetrazole derivatives have revealed promising results. For instance, certain tetrazole compounds have shown cytotoxic effects against cancer cell lines such as Hep G2 (liver carcinoma) and A549 (lung adenocarcinoma) . The compounds may act by inhibiting tubulin polymerization, thus disrupting mitotic processes in cancer cells.
Anti-inflammatory Effects
Research indicates that some tetrazole derivatives possess anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines and reduce granuloma formation . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of tetrazole derivatives, including this compound:
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Acrylamide Formation : Condensation of benzo[d][1,3]dioxol-5-amine with acryloyl chloride under inert conditions (N₂ atmosphere) to form the acrylamide intermediate .
Tetrazole Coupling : Reaction of 4-aminophenyltetrazole with the acrylamide intermediate using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
Key Variables :
- Temperature (60–80°C optimal for acrylamide coupling).
- Solvent polarity (DMF enhances solubility of aromatic intermediates).
- Catalytic vs. stoichiometric reagents (EDC/HOBt reduces side reactions) .
Data Table : Comparison of Reported Yields
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| EDC/HOBt-mediated coupling | 72 | >95% | |
| Microwave-assisted synthesis | 85 | 98% |
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in functional group assignment?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole) and acrylamido NH (δ 10.2–10.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration of acrylamide) .
Critical Step : Use deuterated DMSO for NMR to prevent signal broadening from hydrogen bonding .
Q. What preliminary biological activities are reported for structurally analogous compounds?
- Methodological Answer : Analogues with benzo[d][1,3]dioxole and tetrazole motifs show:
- Kinase Inhibition : IC₅₀ values of 0.5–2 µM against EGFR and VEGFR .
- Anti-inflammatory Activity : COX-2 inhibition (40–60% at 10 µM) via molecular docking studies .
Note : Bioactivity data for the target compound is pending; prioritize in vitro assays (e.g., kinase panel screening) .
Advanced Research Questions
Q. How do substituents on the tetrazole and acrylamide moieties influence structure-activity relationships (SAR)?
- Methodological Answer :
- Tetrazole Modifications : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility .
- Acrylamide Geometry : E-configuration improves target binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for Z-isomer) .
Data Contradiction : Some studies report that bulky substituents on the phenyl ring decrease potency, while others note improved selectivity . Resolve via comparative MD simulations .
Q. What strategies mitigate hydrolysis of the tetrazole-carboxamide group under physiological conditions?
- Methodological Answer :
- pH Optimization : Stability >24 hrs in PBS (pH 7.4) but degrades at pH <5.0 .
- Prodrug Design : Mask carboxamide as an ester (e.g., ethyl carbamate), improving plasma stability by 3-fold .
Validation : Monitor degradation via LC-MS/MS and compare half-lives .
Q. How can computational modeling predict off-target interactions for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to screen against >200 kinases; prioritize targets with Glide scores <-8.0 kcal/mol .
- ADMET Prediction : SwissADME estimates moderate BBB permeability (LogP = 2.1) but high CYP3A4 inhibition risk .
Validation : Cross-validate with experimental CYP450 inhibition assays .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
- Methodological Answer : Discrepancies arise from:
- Crystallinity : Amorphous forms (prepared via rapid precipitation) show 2x higher solubility than crystalline forms .
- Counterion Effects : HCl salts improve aqueous solubility (15 mg/mL vs. 2 mg/mL for free base) .
Resolution : Characterize polymorphs via PXRD and DSC .
Research Priorities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
